

# Molecular weight of 2-Dodecylthiophene

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## Compound of Interest

Compound Name: 2-Dodecylthiophene

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An In-depth Technical Guide to **2-Dodecylthiophene**: Properties, Synthesis, and Applications in Organic Electronics

This guide provides a comprehensive overview of **2-dodecylthiophene**, a key building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in materials science and drug development, this document delves into the molecule's fundamental properties, synthesis, characterization, and primary applications, with a focus on its role in the development of conductive polymers and advanced electronic devices.

## Core Molecular Profile

**2-Dodecylthiophene** is an alkylated derivative of thiophene, a sulfur-containing aromatic heterocycle. The attachment of a long, twelve-carbon (dodecyl) alkyl chain to the thiophene ring is a critical structural feature that defines its physical properties and, consequently, its applications. This modification is primarily aimed at improving the solubility and processability of thiophene-based materials in common organic solvents, a crucial requirement for the fabrication of organic electronic devices through solution-based techniques like spin-coating and printing.<sup>[1]</sup>

## Physicochemical Properties

The fundamental properties of **2-dodecylthiophene** are summarized in the table below. These characteristics are essential for its handling, storage, and application in various synthetic procedures.

Property	Value	Reference(s)
Molecular Weight	252.46 g/mol	[1][2]
Molecular Formula	C <sub>16</sub> H <sub>28</sub> S	[1][3]
CAS Number	4861-61-4	[1][3]
Appearance	Colorless to light yellow/orange clear liquid	[1]
Density	0.91 g/mL	[1]
Boiling Point	155 °C at 2 mmHg	[1]
Refractive Index	n <sub>20</sub> /D 1.49	[1]

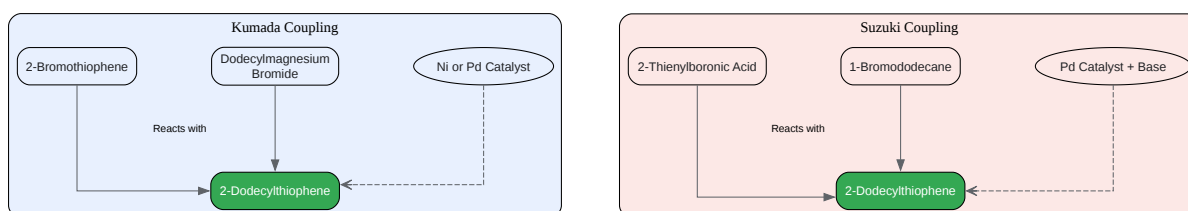
## Synthesis and Characterization

The synthesis of **2-dodecylthiophene** is typically achieved through cross-coupling reactions, which are fundamental methods in organic chemistry for the formation of carbon-carbon bonds. Following synthesis, rigorous characterization is necessary to confirm the structure and purity of the compound.

### Synthetic Workflow: Cross-Coupling Strategies

The most common and effective methods for synthesizing **2-dodecylthiophene** involve the coupling of a dodecyl group with a thiophene ring using a transition metal catalyst, typically based on palladium or nickel.[4] Two prevalent strategies are the Kumada coupling and the Suzuki coupling.

- **Kumada Coupling:** This reaction involves the coupling of a Grignard reagent (dodecylmagnesium bromide) with a halogenated thiophene (e.g., 2-bromothiophene) in the presence of a nickel or palladium catalyst.[4][5]
- **Suzuki Coupling:** This method utilizes a boronic acid or ester derivative of thiophene (e.g., 2-thienylboronic acid) which couples with an alkyl halide (e.g., 1-bromododecane) in the presence of a palladium catalyst and a base.[6][7]



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Synthetic routes to **2-dodecylthiophene**.

## Experimental Protocol: A Representative Kumada Coupling Synthesis

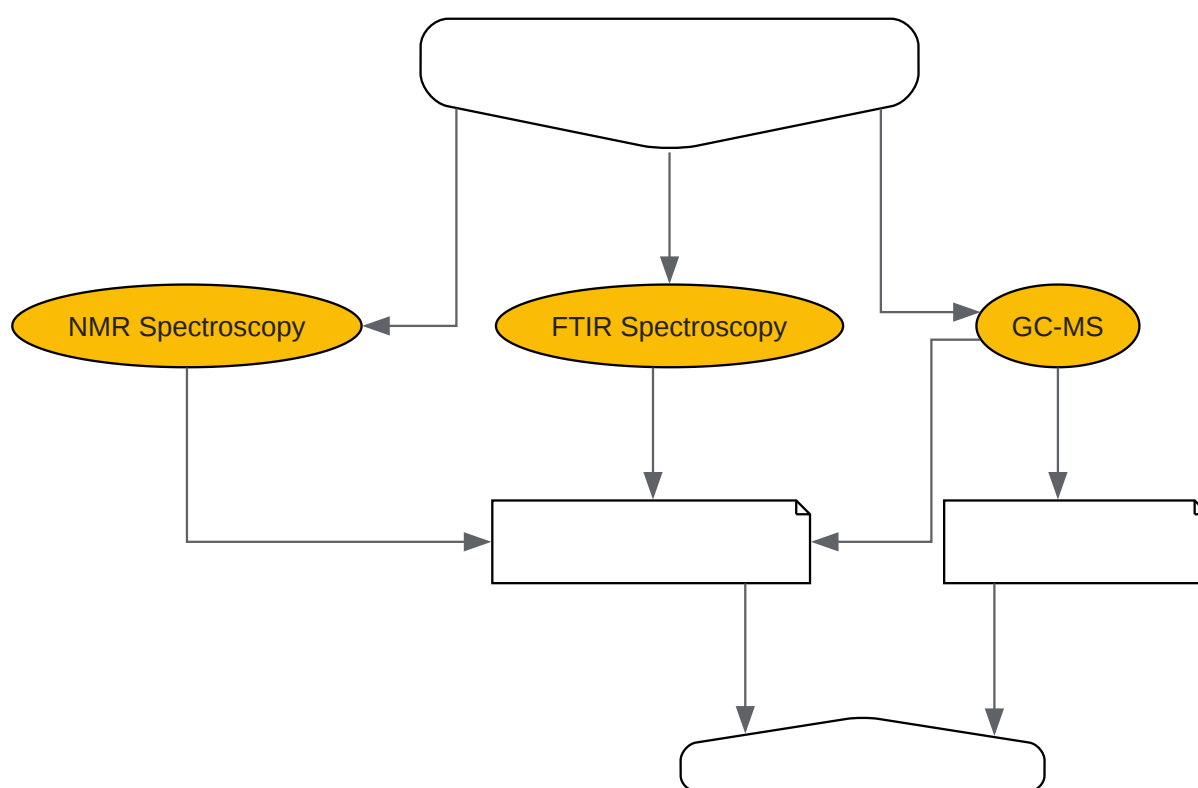
The following protocol provides a general methodology for the synthesis of **2-dodecylthiophene** via a nickel-catalyzed Kumada coupling reaction.

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromododecane in anhydrous THF is added dropwise to initiate the formation of dodecylmagnesium bromide. The reaction is typically stirred until the magnesium is consumed.
- **Coupling Reaction:** In a separate flask, 2-bromothiophene and a nickel catalyst (e.g., Ni(dppp)Cl<sub>2</sub>) are dissolved in anhydrous THF. The freshly prepared Grignard reagent is then transferred to this solution via cannula at a controlled temperature (often 0 °C or room temperature).
- **Work-up and Purification:** The reaction is quenched by the slow addition of a dilute acid solution (e.g., HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed, dried

over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **2-dodecylthiophene**.

## Characterization Workflow

To ensure the identity and purity of the synthesized **2-dodecylthiophene**, a combination of spectroscopic techniques is employed.



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Characterization workflow for **2-dodecylthiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the molecular structure.

- <sup>1</sup>H NMR: The spectrum of **2-dodecylthiophene** is expected to show characteristic signals for the protons on the thiophene ring, as well as signals corresponding to the various methylene groups and the terminal methyl group of the dodecyl chain.<sup>[8]</sup>
  - Thiophene Protons: Typically appear in the aromatic region (~6.8-7.2 ppm).
  - Alkyl Protons: The methylene group adjacent to the thiophene ring will be downfield shifted compared to the other methylene groups in the chain. The terminal methyl group will appear as a triplet at the most upfield position.
- <sup>13</sup>C NMR: The carbon spectrum will show distinct signals for the carbons of the thiophene ring and the dodecyl chain.

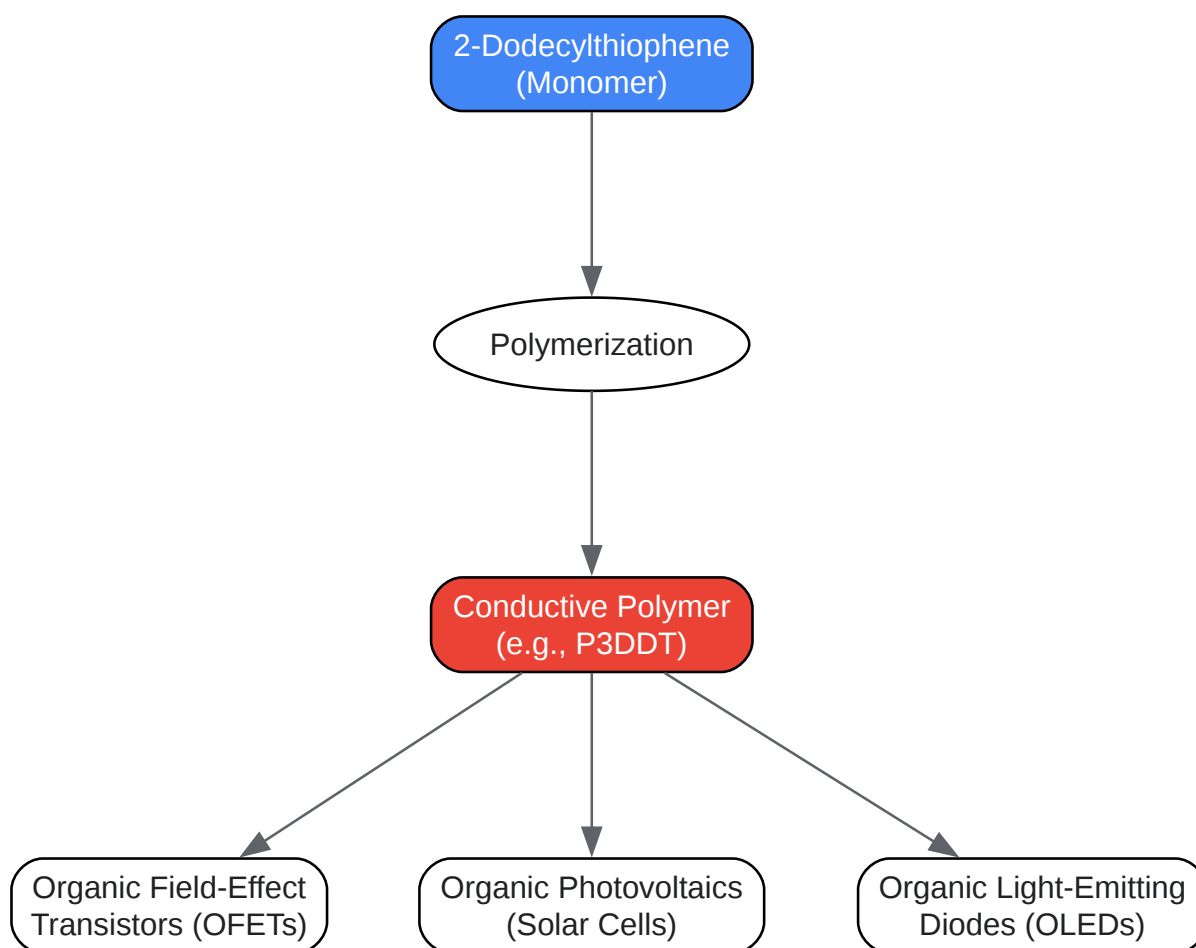
Carbon Type	Expected Chemical Shift (ppm)
Thiophene Ring Carbons	~123-145
Dodecyl Chain Carbons	~14-35

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and assess purity. The mass spectrum will show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of the compound.<sup>[3]</sup>

- Molecular Ion Peak (m/z): Expected at approximately 252.
- Fragmentation Pattern: Common fragmentation involves the loss of alkyl fragments from the dodecyl chain. A prominent peak is often observed due to cleavage at the benzylic-like position, resulting in a stable thienylmethyl cation or related fragments.<sup>[9][10]</sup>

## Applications in Organic Electronics

The primary application of **2-dodecylthiophene** is as a monomer for the synthesis of conductive polymers, most notably poly(3-dodecylthiophene) (P3DDT), which is an isomer of a polymer made from **2-dodecylthiophene**. These polymers are p-type semiconductors and are integral components of various organic electronic devices.<sup>[1]</sup>



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Application of **2-dodecylthiophene** in organic electronics.

## Organic Field-Effect Transistors (OFETs)

In OFETs, polymers derived from dodecylthiophene serve as the active semiconductor layer. The long dodecyl side chains are crucial for ensuring good solubility, which allows for the deposition of uniform, thin films. These side chains also influence the molecular packing of the polymer chains in the solid state, which in turn affects the charge carrier mobility of the device. A copolymer incorporating biaxially extended **2-dodecylthiophene** side chains has demonstrated an average field-effect charge mobility of  $0.64 \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$ .<sup>[11]</sup>

## Organic Photovoltaics (OPVs)

In OPVs, or organic solar cells, dodecylthiophene-based polymers are used as the electron-donating material in the photoactive layer. Their ability to absorb light and transport charge

efficiently is key to the device's performance. The processability afforded by the dodecyl group is again advantageous for fabricating the bulk heterojunction structure that is common in these devices.<sup>[1]</sup>

## Relevance to Drug Development

While the thiophene ring is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, there is currently a lack of significant research into the specific pharmacological applications of **2-dodecylthiophene**.<sup>[12][13]</sup> The biological activities of thiophene derivatives often stem from more complex functionalization of the thiophene core, and the simple long-chain alkyl substituent of **2-dodecylthiophene** does not appear to confer notable therapeutic properties.<sup>[14]</sup> Therefore, its relevance to drug development professionals is primarily as a potential starting material for more complex syntheses or as a point of comparison in studies on the biological effects of thiophene derivatives, rather than as a direct therapeutic agent.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **2-dodecylthiophene**. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
- Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.

## Conclusion

**2-Dodecylthiophene**, with a molecular weight of 252.46 g/mol, is a fundamentally important molecule in the field of materials science. Its key structural feature—a long alkyl chain attached to a thiophene ring—provides the necessary solubility and processability for its use as a monomer in the synthesis of conductive polymers. These polymers are at the heart of various organic electronic devices, including transistors and solar cells. While the broader family of thiophene derivatives has a significant footprint in medicinal chemistry, the direct application of

**2-dodecylthiophene** in drug development is not established. Its primary value remains in the advancement of organic electronics, where it continues to be a crucial building block for next-generation flexible and printable devices.

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